5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

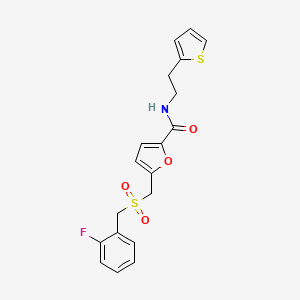

The compound 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two key structural motifs:

- Sulfonylmethyl group: A (2-fluorobenzyl)sulfonyl moiety attached to the 5-position of the furan ring.

- Thiophen-2-yl ethylamine side chain: A secondary amide group linked to a 2-(thiophen-2-yl)ethyl substituent.

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S2/c20-17-6-2-1-4-14(17)12-27(23,24)13-15-7-8-18(25-15)19(22)21-10-9-16-5-3-11-26-16/h1-8,11H,9-10,12-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLSPVQIYQMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide , a derivative of furan and thiophene, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol. The structure includes a furan carboxamide core, a thiophene moiety, and a fluorobenzylsulfonyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20FN3O4S |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | NBAPYHBAWMGRHE-UHFFFAOYSA-N |

Recent studies have highlighted various mechanisms through which this compound exhibits biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and viral infections.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, possibly through modulation of inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related derivatives:

- Inhibition of SARS-CoV-2 Main Protease : A related compound demonstrated significant inhibition against the SARS-CoV-2 main protease with an IC50 value of 1.55 μM, indicating that modifications in the furan-thiophene framework can enhance antiviral activity .

- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives exhibit low cytotoxicity (CC50 > 100 μM), suggesting a favorable therapeutic window for further development .

- Structure-Activity Relationship (SAR) : Research into similar compounds has revealed that specific substitutions on the thiophene and furan rings can significantly influence biological activity, emphasizing the importance of structural modifications in drug design .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

- Antiviral Agents : Due to its inhibitory effects on viral proteases, it could be developed as a treatment for viral infections.

- Anticancer Drugs : Its ability to modulate enzyme activity related to cancer metabolism positions it as a candidate for cancer therapy.

- Anti-inflammatory Medications : If confirmed through further studies, its anti-inflammatory properties could lead to new treatments for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Furan Carboxamides

Substituents on the Furan Ring

- Target Compound : Features a sulfonylmethyl group at the 5-position of the furan ring. The sulfonyl group enhances stability and electron-withdrawing effects compared to sulfinyl or thioether analogs .

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound 1) : Substituted with a nitro-phenyl group at the 5-position. The nitro group introduces strong electron-withdrawing effects but lacks the sulfonylmethyl functionality .

- 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide : Contains a sulfinyl group instead of sulfonyl, which may reduce oxidative stability but increase conformational flexibility .

Amide Side Chain Modifications

- N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (5p) : Features a propargyl-linked thiophene, introducing rigidity and reduced solubility compared to the ethyl linker in the target compound .

- 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide : Replaces thiophene with a 4-methoxyphenyl group, altering hydrophobicity and hydrogen-bonding capacity .

Sulfur-Containing Functional Groups

EWG = Electron-withdrawing group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.